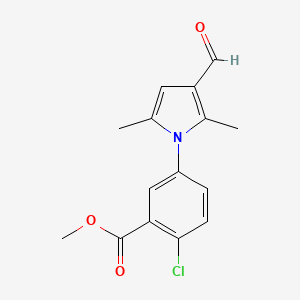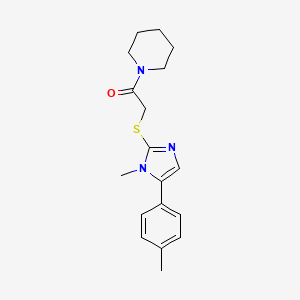![molecular formula C21H24O5 B2417846 (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 1005163-93-8](/img/structure/B2417846.png)
(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a bicyclic heptane structure, which is a common motif in many natural products. The molecule also features a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to one of the rings of a 3,4-dihydro-2H-pyran .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a bicyclic system. The stereochemistry at the 1, 2, and 4 positions on the bicyclic heptane structure adds another layer of complexity .Chemical Reactions Analysis
Again, without specific literature or resources, it’s difficult to provide a detailed chemical reactions analysis for this compound. The reactivity of this compound would likely be influenced by the bicyclic heptane structure and the chromene moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene moiety may increase the compound’s stability and resistance to oxidation .Aplicaciones Científicas De Investigación
Polymer Applications
One area of research has focused on the polymerization behaviors of compounds with structural similarities to (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate. For example, the polymerization of 1-oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane has been studied, demonstrating its ability to form crosslinked polymers with 5- and 6-membered rings. This process is notable for its reactivity with hydroxyl group-containing reagents, leading to network degradation and the formation of soluble fragments, suggesting potential applications in the development of pharmacologically active polymers that decompose into non-toxic components like phosphoric acid and glycerol (Gehrmann & Vogt, 1981).
Antibacterial Activity
Another significant area of research is the synthesis of new derivatives of 4-hydroxy-chromen-2-one and their evaluation for antibacterial activity. Studies have synthesized compounds closely related to (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, demonstrating high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 6-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-20(2)13-7-8-21(20,3)17(11-13)26-19(23)15-10-12-9-14(24-4)5-6-16(12)25-18(15)22/h5-6,9-10,13,17H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWSUUMDFCORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2417764.png)
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417765.png)
![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B2417766.png)
![2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2417768.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2417769.png)
![N-(1-cyanocyclopentyl)-2-[4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)piperazin-1-yl]acetamide](/img/structure/B2417773.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)

![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)
![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)